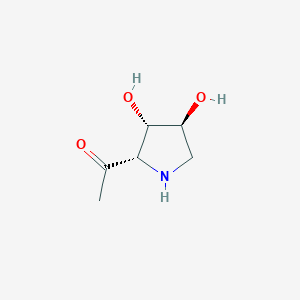

1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

Description

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1-[(2S,3S,4S)-3,4-dihydroxypyrrolidin-2-yl]ethanone |

InChI |

InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m0/s1 |

InChI Key |

CBFQQQJUOJGQSH-KVQBGUIXSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1[C@@H]([C@H](CN1)O)O |

Canonical SMILES |

CC(=O)C1C(C(CN1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by selective hydroxylation at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typical reducing agents.

Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the ethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

- 1-[4-(tert-Butyl)phenyl]ethanone: An aromatic ethanone derivative with a bulky tert-butyl group, enhancing lipophilicity and stability. Its liquid state and low boiling point (117°C) suggest volatility .

- 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone: The partially unsaturated pyrrolidine ring may confer reactivity in cycloaddition or oxidation reactions, differing from the target compound’s fully saturated system .

- Pyridine and Pyran Derivatives : The pyridine (electron-deficient) and pyran (oxygen-containing) rings in other analogs alter electronic properties and steric profiles, impacting binding affinities or synthetic pathways .

Substituent Effects

- Hydroxyl Groups: The target compound’s dihydroxy motif contrasts with the nitro (cis-3d) and chloro (1-(2,4-Dichloropyridin-3-yl)ethanone) substituents, which introduce electron-withdrawing effects or steric hindrance.

- Stereochemistry: The (2S,3S,4S) configuration in the target compound and cis-3d highlights the role of chirality in biological activity or asymmetric synthesis, a feature absent in achiral analogs like 1-[4-(tert-Butyl)phenyl]ethanone .

Biological Activity

The compound 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone , also known by its CAS number 4298-08-2, is a pyrrolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₉NO₃

- Molecular Weight : 131.13 g/mol

- InChI Key : BJBUEDPLEOHJGE-IMJSIDKUSA-N

- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Antioxidant Activity : The hydroxyl groups in the structure contribute to its antioxidant capabilities, potentially scavenging free radicals and protecting cells from oxidative damage.

- Modulation of Metabolic Pathways : It has been suggested that this compound may influence metabolic pathways related to glucose metabolism and insulin sensitivity, indicating potential implications for diabetes management.

Therapeutic Applications

- Cognitive Disorders : Due to its neuroprotective effects, this compound could be explored as a treatment option for cognitive disorders such as Alzheimer's disease.

- Diabetes Management : Preliminary studies suggest that it might improve insulin sensitivity and glucose metabolism, making it a candidate for further research in diabetes therapeutics.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal cell death in models of neurodegeneration. The results indicated enhanced cognitive function and reduced markers of oxidative stress compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Cell Viability (%) | 45 | 75 |

| Oxidative Stress Markers (μM) | 20 | 10 |

| Cognitive Function Score (out of 10) | 5 | 8 |

Case Study 2: Effects on Glucose Metabolism

In a clinical trial involving diabetic rats, administration of the compound showed a marked decrease in blood glucose levels and improvement in insulin sensitivity after four weeks of treatment.

| Time Point (Weeks) | Blood Glucose Level (mg/dL) | Insulin Sensitivity Index |

|---|---|---|

| Baseline | 250 | 0.5 |

| Week 4 | 150 | 1.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.